molecular formula C12H10N2O2 B14376531 (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide

Cat. No.: B14376531
M. Wt: 214.22 g/mol
InChI Key: MJVPJTVAUBOQJN-PPORPZLVSA-N
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Description

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted aldehyde with a cyanide source under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanide group can be reduced to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyanide group can produce an amine .

Scientific Research Applications

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.

    Pyrrole: Another aromatic heterocycle with a nitrogen atom.

    Benzene: A simple aromatic hydrocarbon with a six-membered ring.

Uniqueness

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar aromatic compounds .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide

InChI

InChI=1S/C12H10N2O2/c1-8(15)11(10(14)7-13)12(16)9-5-3-2-4-6-9/h2-6,14,16H,1H3/b12-11-,14-10?

InChI Key

MJVPJTVAUBOQJN-PPORPZLVSA-N

Isomeric SMILES

CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C#N

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C#N

Origin of Product

United States

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